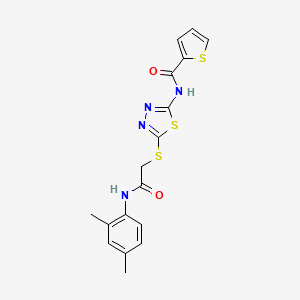
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S3 and its molecular weight is 404.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound features a thiophene ring fused with a 1,3,4-thiadiazole moiety, which is known for its diverse pharmacological activities. The presence of the thiophene and thiadiazole rings contributes to the compound's ability to interact with biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance:
- Cell Line Studies : The compound exhibited significant activity against various cancer cell lines. One study reported IC50 values of 5.46 µM and 12.58 µM against Hep3B cells for two related derivatives (designated as 2b and 2e ) . These compounds disrupted spheroid formation in cancer cells, promoting aggregation into globular shapes, which is indicative of impaired cell proliferation.
- Mechanistic Insights : Molecular docking studies revealed that these compounds interact with the tubulin-colchicine-binding pocket similarly to established anticancer agents like colchicine . The high aromaticity of the thiophene ring enhances these interactions, suggesting that modifications to this structure could lead to even more potent anticancer agents.
Antimicrobial Activity
In addition to anticancer properties, derivatives containing the thiadiazole moiety have shown promising antimicrobial activities:
- Broad Spectrum Efficacy : Compounds derived from 1,3,4-thiadiazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) lower than standard antibiotics like itraconazole .
- Specific Activity : One study indicated that a derivative had an MIC of 32.6 μg/mL against E. coli, outperforming some conventional treatments . This suggests potential for development into new antimicrobial therapies.
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
| Activity Type | Target Cell/Organism | IC50/MIC Value | Study Reference |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 µM | |
| Anticancer | HepG2 | 4.37 µM | |
| Antimicrobial | E. coli | 32.6 μg/mL | |
| Antimicrobial | S. aureus | 62.5 μg/mL |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiophene carboxamide derivatives:
- Synthesis and Characterization : A study synthesized novel thiophene carboxamide derivatives and characterized their structures using spectroscopic methods . The findings indicated that these derivatives possess significant antioxidant properties alongside their antimicrobial effects.
- In Silico Studies : Computational studies have been conducted to predict the binding affinities of these compounds with various biological targets. Results showed favorable binding energies that correlate with observed biological activities .
- Pharmacological Reviews : Reviews have summarized the broad pharmacological potential of thiadiazole derivatives, indicating their roles in treating various diseases beyond cancer, including infections caused by resistant bacterial strains .
特性
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S3/c1-10-5-6-12(11(2)8-10)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-4-3-7-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZHPKPBXAYKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














